Cas no 2248198-60-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. The compound features a phthalimidyl (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) ester group, which enhances reactivity as an activated ester for efficient amide bond formation. The (2S)-configuration ensures stereochemical integrity in chiral peptide sequences, while the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group provides orthogonal protection, enabling selective deprotection under mild basic conditions. This reagent is particularly valuable in solid-phase peptide synthesis (SPPS), offering high coupling efficiency and compatibility with standard Fmoc-based protocols. Its stability and well-defined reactivity profile make it a reliable choice for the synthesis of complex peptides and modified amino acid derivatives.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate structure
2248198-60-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate
CAS No:2248198-60-7
MF:C26H20N2O6
MW:456.446806907654
CID:5911413
PubChem ID:165727914
Update Time:2025-06-12

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2248198-60-7
    • EN300-6521608
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate
    • Inchi: 1S/C26H20N2O6/c1-15(25(31)34-28-23(29)20-12-6-7-13-21(20)24(28)30)27-26(32)33-14-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h2-13,15,22H,14H2,1H3,(H,27,32)/t15-/m0/s1
    • InChI Key: VLCRDEWDQFXPDA-HNNXBMFYSA-N
    • SMILES: O(C(N[C@@H](C)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 456.13213636g/mol
  • Monoisotopic Mass: 456.13213636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 784
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS: 2248198-60-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS: 2248198-60-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Its Fmoc-protected amino acid moiety and phthalimide group make it particularly valuable for solid-phase peptide synthesis (SPPS) and other bioconjugation applications. Recent studies have explored its utility in the development of novel therapeutics, including protease inhibitors and targeted drug delivery systems.

Recent research has focused on optimizing the synthesis and application of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the synthesis of peptide-based inhibitors targeting specific enzymes involved in cancer progression. The study highlighted the compound's stability under various reaction conditions and its compatibility with standard SPPS protocols. Additionally, its role in facilitating the introduction of unnatural amino acids into peptide sequences has been explored, opening new avenues for the design of bioactive peptides with enhanced properties.

Another significant development involves the use of this compound in the development of prodrugs. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its application in the synthesis of prodrugs designed to improve the bioavailability of poorly soluble therapeutics. The phthalimide group was found to enhance the solubility and stability of the prodrugs, while the Fmoc protection allowed for precise control over the release of the active drug moiety. This dual functionality positions the compound as a versatile tool in modern drug formulation strategies.

In addition to its synthetic applications, recent investigations have delved into the mechanistic aspects of its reactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its behavior in various chemical environments. These studies have provided valuable insights into its stability, reactivity, and potential side reactions, which are crucial for its effective use in complex synthetic pathways. Furthermore, computational modeling has been utilized to predict its interactions with biological targets, aiding in the rational design of new derivatives with optimized properties.

The compound's potential extends beyond traditional pharmaceutical applications. Emerging research has explored its use in materials science, particularly in the development of biofunctionalized surfaces and smart materials. Its ability to form stable conjugates with other molecules makes it an attractive candidate for creating hybrid materials with tailored properties. For instance, a recent study demonstrated its incorporation into polymer matrices to produce materials with controlled release capabilities, suitable for applications in tissue engineering and regenerative medicine.

Despite its promising attributes, challenges remain in the large-scale production and application of this compound. Issues such as cost-effectiveness, scalability, and environmental impact of its synthesis are areas of ongoing research. Recent efforts have focused on developing greener synthetic routes and optimizing reaction conditions to minimize waste and improve yields. Collaborative initiatives between academia and industry are expected to address these challenges, paving the way for broader adoption of this compound in both research and commercial settings.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS: 2248198-60-7) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its unique structural features and multifunctional nature enable diverse applications, from peptide synthesis to prodrug development and materials science. Continued research and innovation are likely to uncover new uses and further enhance its utility, solidifying its role as a cornerstone in modern chemical and biomedical research.

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